molecular formula C21H38N6O4 B133910 依诺加替 CAS No. 155415-08-0

依诺加替

货号 B133910
CAS 编号: 155415-08-0
分子量: 438.6 g/mol
InChI 键: CDPROXZBMHOBTQ-SJORKVTESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Inogatran is a low molecular weight peptidomimetic thrombin inhibitor . It was developed for the potential treatment of arterial and venous thrombotic diseases .


Synthesis Analysis

The synthesis of Inogatran involved the use of computer modeling, an emerging technology at the time. Using thrombin structures from nuclear magnetic resonance studies, along with energy calculations for interactions between thrombin and potential inhibitors, the molecule melagatran was produced. This molecule was not only more potent than Inogatran, but was also less than 500 Da, which was crucial to oral bioavailability .


Molecular Structure Analysis

Inogatran has a molecular formula of C21H38N6O4 . Its average mass is 438.564 Da and its monoisotopic mass is 438.295441 Da .


Physical And Chemical Properties Analysis

Inogatran has a density of 1.4±0.1 g/cm3, a molar refractivity of 114.6±0.5 cm3, and a molar volume of 321.0±7.0 cm3 . It has 10 H bond acceptors, 7 H bond donors, and 11 freely rotating bonds . Its polar surface area is 163 Å2 and its polarizability is 45.4±0.5 10-24 cm3 .

科学研究应用

健康受试者和冠心病患者中抗凝效果

研究了依诺加替朗(Inogatran)对抗凝作用的影响,特别是它与健康受试者和冠心病患者的活化部分凝血活酶时间(APTT)的关系。研究表明,随着依诺加替朗浓度的升高,APTT呈非线性增加,这可以很好地用线性和Emax模型描述。该研究突出了基线APTT的显著个体差异以及不同研究中心的测定方法对这些测量结果的影响。研究得出结论,APTT与依诺加替朗浓度之间的非线性关系可以有效地建模,考虑到方法相关的测定差异(Cullberg, Eriksson, Larsson, & Karlsson, 2001)

不稳定冠心病患者中的凝血活性和临床结果

另一项研究探讨了分子标志物凝血活性,如凝血酶原片段1+2和凝血酶-抗凝凝血酶复合物,在接受依诺加替朗治疗的不稳定冠心病患者中的情况。研究发现,这些凝血标志物的高基线水平与死亡、心肌梗死和难治性心绞痛的风险显著降低有关,这种降低持续到依诺加替朗抗凝治疗期间及之后。这项研究表明,高基线凝血活性可以识别对抗凝治疗有良好反应的患者,但也指出长期随访期间高基线水平与增加的死亡率有关(Oldgren, Linder, Grip, Siegbahn, & Wallentin, 2001)

利用氨基酸蛋白酶增强依诺加替朗的吸收

研究侧重于增强依诺加替朗的吸收,这是一种酶稳定的凝血酶抑制剂,显示与一种胰蛋白酶抑制剂氨基酸蛋白酶(aprotinin)联合给药显著增加了其生物利用度。这项研究提供了关于依诺加替朗生物利用度增加机制的见解,并提出了一种改善肽类药物肠道吸收的新方法(Sjöström, Lindfors, & Ungell, 2004)

对大鼠皮层梗死的影响

一项研究调查了依诺加替朗在大鼠脑梗死模型中的影响,发现预先使用依诺加替朗显著减少了皮层梗死体积。这表明依诺加替朗可能作为预防和治疗血栓事件的药物,特别是在中风等情况下(Mikulski, Elg, & Gustafsson, 2001)

对活化蛋白C生成的影响

关于依诺加替朗对凝血酶-凝血调节蛋白介导的活化蛋白C(APC)生成的影响的研究表明,临床相关浓度的依诺加替朗干扰了APC的生成。这一发现为解释凝血酶抑制剂临床试验中缺乏剂量-反应效应提供了可能的解释,并突出了这些抑制剂与凝血途径之间的复杂相互作用(Linder, Frebelius, Jansson, & Swedenborg, 2003)

作用机制

Inogatran acts as a thrombin inhibitor, which means it prevents thrombin from converting fibrinogen into fibrin, a key step in the blood clotting process . This makes Inogatran potentially useful in the treatment of conditions related to blood clotting, such as arterial and venous thrombotic diseases .

属性

IUPAC Name

2-[[(2R)-3-cyclohexyl-1-[(2S)-2-[3-(diaminomethylideneamino)propylcarbamoyl]piperidin-1-yl]-1-oxopropan-2-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N6O4/c22-21(23)25-11-6-10-24-19(30)17-9-4-5-12-27(17)20(31)16(26-14-18(28)29)13-15-7-2-1-3-8-15/h15-17,26H,1-14H2,(H,24,30)(H,28,29)(H4,22,23,25)/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPROXZBMHOBTQ-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)N2CCCCC2C(=O)NCCCN=C(N)N)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H](C(=O)N2CCCC[C@H]2C(=O)NCCCN=C(N)N)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165895
Record name Inogatran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Inogatran

CAS RN

155415-08-0
Record name Inogatran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155415-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inogatran [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155415080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inogatran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INOGATRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/428409I84L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Inogatran
Reactant of Route 2
Inogatran
Reactant of Route 3
Inogatran
Reactant of Route 4
Inogatran
Reactant of Route 5
Inogatran
Reactant of Route 6
Reactant of Route 6
Inogatran

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。